flufenacet ESA
Overview
Description
Flufenacet ESA is an organosulfonic acid that is a metabolite of the herbicide flufenacet. It is characterized by the presence of a 2-oxoethanesulfonic acid group substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 . This compound is of significant interest due to its role in the degradation pathway of flufenacet, a widely used herbicide.
Preparation Methods
The preparation of flufenacet ESA involves the synthesis of flufenacet, followed by its degradation. The synthesis of flufenacet typically involves the reaction of 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in an alkali-containing organic solvent . The reaction is carried out at room temperature, followed by extraction, washing, drying, and concentration to obtain the crude product, which is then refined to achieve high purity . The degradation of flufenacet to this compound occurs through metabolic processes in the environment.
Chemical Reactions Analysis
Flufenacet ESA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfonic acid derivatives .
Scientific Research Applications
Flufenacet ESA is primarily studied in the context of environmental chemistry and agricultural science. It is used to monitor the degradation of flufenacet in soil and water, providing insights into the environmental fate of herbicides . Additionally, research on this compound helps in understanding the persistence, mobility, and dissipation of herbicides under different agricultural practices . This compound is also used in studies related to herbicide resistance management and the development of sustainable agricultural practices .
Mechanism of Action
The mechanism of action of flufenacet ESA involves its role as a metabolite of flufenacet. Flufenacet inhibits the biosynthesis of very-long-chain fatty acids, which are essential for cell division and the synthesis of cuticular waxes and suberin in plants . The inhibition of these processes leads to the disruption of cell growth and division, ultimately resulting in the death of the target weeds. Enhanced glutathione transferase activity has been identified as a key mechanism in the detoxification of this compound in resistant weed populations .
Comparison with Similar Compounds
Flufenacet ESA can be compared with other herbicide metabolites such as acetochlor ESA, alachlor ESA, and metolachlor ESA. These compounds share similar chemical structures and degradation pathways, but differ in their specific substituents and environmental behavior . This compound is unique due to its specific substitution pattern and its role in the degradation of flufenacet, which distinguishes it from other herbicide metabolites .
Similar Compounds::- Acetochlor ESA
- Alachlor ESA
- Metolachlor ESA
- Dimethenamid ESA
- Propachlor ESA
Properties
IUPAC Name |
2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCMHDLOUVZYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891451 | |
Record name | Flufenacet ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201668-32-8 | |
Record name | Flufenacet ESA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.